rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate
Description
rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate group. The compound’s stereochemistry is defined as rel-(3R,4S), indicating the relative configuration of the fluorine atom and carbamate substituent on the pyrrolidine ring. The fluorine atom introduces electronegativity, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
UMQUBAWDZABAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyrrolidine-containing molecules. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine
In medicinal chemistry, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is explored for its potential therapeutic applications. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the binding affinity and specificity of the compound. Additionally, the carbamate group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors in the body .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Piperidine derivatives often display distinct pharmacokinetic profiles due to increased lipophilicity .
Substituent Positioning : Fluorine placement (e.g., C3 vs. C4) and carbamate connectivity (methyl vs. direct attachment) influence electronic properties and steric interactions. For instance, the target compound’s fluorine at C4 may enhance dipole interactions in binding pockets compared to C3-substituted analogs .
Stereochemical Impact : The rel-(3R,4S) configuration of the target compound contrasts with rel-(3R,4R) in piperidine derivatives (CAS 1376609-34-5), affecting chiral recognition in enzymatic or receptor-binding contexts .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Fluorine’s electronegativity lowers pKa values of adjacent amines, enhancing solubility in physiological conditions.
- Piperidine derivatives generally exhibit higher LogP values due to increased hydrophobicity .
Research Findings and Implications
- Metabolic Stability : Fluorine substitution in pyrrolidines reduces oxidative metabolism, as demonstrated in analogs like CAS 1428540-34-4 .
- Stereoselectivity : The rel-(3R,4S) configuration of the target compound may offer superior enantiomeric purity in asymmetric synthesis compared to racemic piperidine derivatives .
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